molecular formula C16H23N3O2 B5266692 N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5266692
M. Wt: 289.37 g/mol
InChI Key: BGCUPWQUVJCTLM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves several steps. One common method starts with the reaction of 1-(2-methoxyphenyl)piperazine with cyclopropylamine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The resulting intermediate is then reacted with acetic anhydride to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to bind to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-15-4-2-3-14(11-15)19-9-7-18(8-10-19)12-16(20)17-13-5-6-13/h2-4,11,13H,5-10,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCUPWQUVJCTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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